2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde
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Overview
Description
The compound “2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde” is a complex organic molecule. It contains a benzylpyrrolidinyl group attached to a triazolyl group, which is further attached to a benzaldehyde group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . Another study reported the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which showed potent inhibitory activities against certain cancer cell lines .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the substitution reaction of 2 with ethynyltrimethylsilane was carried out to afford ethyl-2,6-bis ((trimethylsilyl)ethynyl)isonicotinate .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the IR, 1H NMR, and 13C NMR spectra of similar compounds have been reported .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[1-(1-benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-15-17-8-4-5-9-19(17)20-14-24(22-21-20)18-10-11-23(13-18)12-16-6-2-1-3-7-16/h1-9,14-15,18H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIWJEIBSJCFOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3C=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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